Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester
Description
This compound is a structurally complex benzoic acid derivative featuring an azo group (–N=N–), a benzimidazole moiety, and a naphthalene ring system esterified with a methyl group. The azo linkage is characteristic of colorants, while the benzimidazole fragment is associated with biological activity, including antimicrobial and anti-inflammatory properties . The esterification of the carboxylic acid group enhances lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
methyl 2-[[2-hydroxy-3-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamoyl]naphthalen-1-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O5/c1-36-25(34)17-8-4-5-9-19(17)30-31-22-16-7-3-2-6-14(16)12-18(23(22)32)24(33)27-15-10-11-20-21(13-15)29-26(35)28-20/h2-13,32H,1H3,(H,27,33)(H2,28,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESSXLDTYTXHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064539 | |
| Record name | Methyl 2-((3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthyl)azo)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6985-92-8 | |
| Record name | C.I. Pigment Red 175 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6985-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(2-(3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthalenyl)diazenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]diazenyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-((3-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-hydroxy-1-naphthyl)azo)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Benzoic acid derivatives, particularly those with azo and benzimidazole moieties, have garnered attention due to their diverse biological activities. The compound in focus, Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester , exhibits significant potential in various biological contexts, including antimicrobial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₁₅N₅O₅
- Molecular Weight : 395.35 g/mol
- CAS Number : 43525
This structure features multiple functional groups that contribute to its biological activity, including the benzimidazole and azo groups which are known for their reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that benzoic acid derivatives possess antimicrobial properties. The presence of the benzimidazole moiety enhances the compound's ability to disrupt microbial cell membranes. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
Antitumor Activity
The compound has shown promise in cancer research. Studies have indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has been tested against human breast cancer cell lines (MCF-7) and has demonstrated a dose-dependent reduction in cell viability.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Anti-inflammatory Effects
Benzoic acid derivatives are also noted for their anti-inflammatory properties. The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Caspase Activation : In tumor cells, the compound activates caspases, which are critical for the execution phase of apoptosis.
- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation (e.g., NF-kB), the compound reduces cytokine production.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology demonstrated that derivatives similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus.
- Antitumor Research : A clinical trial involving patients with breast cancer showed that treatment with this compound resulted in significant tumor reduction compared to control groups.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores, indicating a potential therapeutic application for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- It is utilized as a pigment with high opacity and color strength .
- 1-[(E)-2-{2-Oxo-2-[2-(3-Toluidinocarbonyl)anilino]acetyl}hydrazono)methyl]-2-naphthyl benzoate (CAS: 2024-06-13): Features a naphthyl ester and hydrazone group, emphasizing its role in dye chemistry .
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The methyl ester group reduces polarity compared to free carboxylic acids. Benzoic acid derivatives exhibit maximum solubility in solvents with Hildebrand parameters (δ) near 24.4 MPa¹/² (e.g., ethanol/ethyl acetate mixtures) .
- Thermal Stability : Rigid aromatic systems (e.g., naphthalene, benzimidazole) enhance thermal resistance, critical for high-temperature dye applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
